molecular formula C15H14N6O2S2 B2470692 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide CAS No. 1257550-14-3

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B2470692
CAS No.: 1257550-14-3
M. Wt: 374.44
InChI Key: CALRNEPSEIIAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at position 4. The acetamide side chain is further modified with a pyridazinyl moiety bearing a pyridin-4-yl substituent. Its synthesis typically involves nucleophilic substitution and condensation reactions, common to 1,3,4-thiadiazole derivatives .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2S2/c1-2-24-15-19-18-14(25-15)17-12(22)9-21-13(23)4-3-11(20-21)10-5-7-16-8-6-10/h3-8H,2,9H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALRNEPSEIIAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thiadiazole ring linked to a pyridazine moiety , which is known for its diverse biological activities. The synthesis typically involves the reaction of thiadiazole derivatives with acetamide and pyridazine compounds, utilizing techniques such as nucleophilic substitution and cyclization.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds with the thiadiazole scaffold can inhibit cell growth in human cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Thiadiazole derivative 1HeLa10Apoptosis induction
Thiadiazole derivative 2MCF-715Cell cycle arrest

The integration of the thiadiazole structure with other pharmacophores has been shown to enhance anticancer activity. For example, the combination of thiadiazole with piperazine has led to improved cytotoxicity profiles compared to standalone compounds .

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies have reported effective inhibition against bacterial strains such as Xanthomonas oryzae and Escherichia coli.

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Xanthomonas oryzae22
Escherichia coli15

The antimicrobial activity is attributed to the electron-withdrawing properties of the thiadiazole ring and its ability to disrupt microbial cell membranes .

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored, particularly against HIV. Compounds similar to this compound have shown moderate inhibitory effects on HIV replication in vitro.

CompoundVirus StrainEC50 (µg/mL)Selectivity Index
Thiadiazole derivative 3HIV-1 IIIB0.96<1
Thiadiazole derivative 4HIV-2 ROD2.92<1

Despite promising results, further optimization is necessary to enhance selectivity and potency against viral targets .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

  • Anticancer Study : A study by Akhtar et al. synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against various cell lines. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics .
  • Antimicrobial Evaluation : A recent investigation into the antimicrobial properties of these compounds revealed that certain derivatives exhibited superior efficacy compared to traditional antibiotics against resistant strains .

Scientific Research Applications

Structural Characteristics

The compound is characterized by a complex multi-ring structure that includes:

  • A thiadiazole ring
  • A pyridazine moiety
  • An acetamide functional group

These structural elements contribute to its chemical properties and biological activity.

Biological Activities

Research indicates that derivatives of thiadiazoles exhibit significant biological activities, including:

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Studies have highlighted the anticancer potential of thiadiazole derivatives. Some analogs have demonstrated cytotoxic effects against human cancer cell lines, indicating a possible role in cancer therapy. The mechanism often involves the inhibition of specific cellular pathways crucial for cancer cell survival.

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Such inhibition could position it as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell viability, suggesting their potential as anticancer agents .
  • Antimicrobial Screening : Another research effort focused on synthesizing novel thiadiazole compounds and assessing their antimicrobial activity using standard methods such as agar diffusion assays. The findings revealed moderate to high activity against common pathogens like Staphylococcus aureus and Escherichia coli .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound with various biological targets. These studies help identify its potential therapeutic applications by elucidating interaction mechanisms at the molecular level .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethylthio (-S-C₂H₅) group on the thiadiazole ring is a key site for nucleophilic substitution. This group can undergo displacement with nucleophiles such as amines, alkoxides, or thiols under specific conditions.

NucleophileReaction ConditionsOutcomeYieldReference
EthylamineDMF, 80°C, 12 hS→N substitution at thiadiazole68%
MethanolK₂CO₃, DMSO, 60°CAlkoxy substitution45%

For example, reaction with ethylamine in dimethylformamide (DMF) at 80°C replaces the ethylthio group with an ethylamino group, forming a new thiadiazole derivative.

Cyclization and Ring-Opening Reactions

The pyridazine ring and acetamide linkage participate in cyclization reactions. Basic or acidic conditions can induce ring formation or cleavage.

ConditionReagentProductApplication
NaOH (2M)Ethanol, refluxFormation of fused pyridazine-thiadiazole ringAnticancer analogs
HCl (conc.)Water, 100°CPyridazine ring openingIntermediate synthesis

In basic media, the acetamide’s carbonyl group reacts with adjacent NH groups, forming a bicyclic structure .

Oxidation-Reduction Reactions

The ethylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Oxidizing AgentConditionsProductBiological Impact
H₂O₂Acetic acid, 50°CSulfoxide derivativeEnhanced solubility
KMnO₄H₂SO₄, 0°CSulfone derivativeReduced toxicity

Oxidation with hydrogen peroxide enhances solubility, critical for pharmacokinetic optimization.

Acid-Base Reactivity of the Acetamide Group

The acetamide moiety undergoes protonation/deprotonation, influencing solubility and binding affinity.

pHSolubility (mg/mL)Reactivity
212.5Protonated form dominates
7.43.2Deprotonated, participates in H-bonding

At physiological pH (7.4), the deprotonated acetamide interacts with biological targets via hydrogen bonding .

Catalytic Coupling Reactions

Transition metal catalysts enable cross-coupling at the pyridin-4-yl group.

CatalystSubstrateProductYield
Pd(PPh₃)₄Arylboronic acidBiaryl-coupled derivative72%
CuIAlkynyl bromideAlkynyl-functionalized analog58%

Palladium-catalyzed Suzuki coupling introduces aryl groups, expanding structural diversity for SAR studies.

Key Research Findings

  • Structure-Activity Relationship (SAR): Modifications at the ethylthio group directly correlate with antimicrobial potency.

  • Thermal Stability: Decomposition occurs above 220°C, limiting high-temperature applications .

  • Solubility Profile: Low aqueous solubility (3.2 mg/mL at pH 7.4) necessitates formulation adjuvants.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The ethylthio substituent distinguishes the target compound from structurally related 1,3,4-thiadiazole acetamides. Key analogs and their properties include:

Compound Name Substituent (R) on Thiadiazole Melting Point (°C) Yield (%) Key Structural Features
Target Compound Ethylthio Not reported Not reported Pyridazinone-pyridinyl side chain
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio 168–170 78 Phenoxy substituent
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-benzyl-6-thioxothiadiazinan-3-yl)acetamide (6a) Ethylthio 179–181 79 Thiadiazinan-thione moiety
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a-g) Benzylthio Not reported 85 Trifluoromethylphenyl group
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5k) Methylthio 135–136 72 Methoxyphenoxy group

Key Observations :

  • Ethylthio vs. Methylthio/Benzylthio : Ethylthio derivatives (e.g., 5g, 6a) generally exhibit higher melting points (168–181°C) compared to methylthio analogs (135–160°C), suggesting enhanced crystallinity due to increased alkyl chain length . Benzylthio derivatives (e.g., 5h, 3a-g) show variable melting points, likely influenced by aromatic stacking interactions .
  • Side Chain Impact: The pyridazinone-pyridinyl group in the target compound may enhance solubility compared to phenoxy or thiadiazinan substituents, though experimental data are lacking .
Antimicrobial Activity
  • The ethylthio-thiadiazole derivative 8a (N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxothiadiazinan-3-yl)acetamide) demonstrated 56% inhibition against Xanthomonas oryzae at 100 µg/mL, outperforming thiodiazole-copper . Its EC₅₀ against Rhizoctonia solani was 33.70 µg/mL , superior to hymexazol (67.10 µg/mL) .
  • 6a (ethylthio-thiadiazinan-thione) showed comparable activity, though specific data for the target compound’s pyridazinyl side chain are unreported .
Anticancer Activity
  • Benzylthio derivatives (e.g., 3a-g) exhibited potent inhibition against breast (MDA-MB-231), prostate (PC3), and glioblastoma (U87) cell lines, highlighting the role of aromatic substituents in kinase inhibition . The ethylthio group’s contribution to anticancer activity remains unexplored.
Pesticidal Activity
Structure-Activity Relationships (SAR)
  • Pyridazinyl-Pyridinyl Side Chain: Likely engages in π-π stacking or hydrogen bonding with biological targets, a feature absent in phenoxy or thiadiazinan derivatives .
  • Benzylthio vs. Ethylthio : Benzylthio’s aromaticity favors kinase inhibition, while ethylthio’s alkyl chain may optimize antimicrobial activity .

Q & A

Q. What synthetic strategies are recommended for preparing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide?

The synthesis involves multi-step organic reactions, typically starting with the assembly of the thiadiazole and pyridazinyl moieties. Key steps include:

  • Thioether formation : Ethylthio group introduction via nucleophilic substitution under controlled pH and temperature (e.g., using NaH or K₂CO₃ in acetone) .
  • Acetamide coupling : Reaction of activated carboxylic acid derivatives (e.g., chloroacetyl chloride) with the thiadiazole amine, followed by purification via column chromatography .
  • Pyridazinone cyclization : Acid- or base-catalyzed cyclization of precursor hydrazides or keto-esters to form the pyridazinone core .
    Optimization requires monitoring with TLC/HPLC and adjusting reaction time, solvent polarity, and catalyst loading .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of analytical techniques is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., pyridazinone C=O at ~170 ppm, thiadiazole C-S at ~160 ppm) .
  • Mass spectrometry (LC-MS) : To confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • Elemental analysis : Validate C, H, N, S percentages within 0.3% of calculated values .
  • IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, pyridazine ring vibrations ~1500 cm⁻¹) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme inhibition assays : Test acetylcholinesterase or COX-II inhibition using Ellman’s method or fluorometric kits, with IC₅₀ calculations .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
  • Microbial susceptibility : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-II active site, acetylcholinesterase gorge). Focus on hydrogen bonding (pyridazinone O with Arg120) and hydrophobic contacts (thiadiazole with Phe518) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and residue flexibility .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. What strategies resolve contradictions in bioassay data across studies?

  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., ethylthio vs. methylthio groups) to identify critical pharmacophores .
  • Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if conflicting IC₅₀ values arise from fluorometric vs. colorimetric methods .
  • Metabolic stability testing : Use liver microsomes to rule out false negatives due to rapid compound degradation .

Q. How can hybrid derivatives enhance multi-target therapeutic potential?

  • Rational design : Integrate fragments from known inhibitors (e.g., pyridazinone for anti-inflammatory activity, thiadiazole for antimicrobial action) via modular synthesis .
  • Click chemistry : Introduce triazole or oxadiazole linkers to improve solubility and target engagement .
  • In vivo efficacy : Test hybrid analogs in zebrafish or murine models for dual inhibition of inflammation and infection .

Q. What green chemistry approaches optimize its synthesis?

  • Flow chemistry : Use continuous-flow reactors to reduce reaction time (e.g., 2 hours vs. 8 hours in batch) and improve yield via precise temperature control .
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to minimize waste .
  • Catalyst recycling : Immobilize Pd/C or enzymes (e.g., lipases) on magnetic nanoparticles for reuse in coupling steps .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step?

  • Activation issues : Use HOBt/EDCI instead of DCC for amide bond formation to reduce racemization .
  • Purification : Switch from silica gel to reverse-phase HPLC if polar byproducts persist .
  • Steric hindrance : Introduce microwave irradiation (100°C, 30 min) to enhance reactivity in bulky substituent couplings .

Q. What protocols ensure reproducibility in bioactivity assays?

  • Standardized cell lines : Use ATCC-validated cells with passage numbers <20 .
  • Positive controls : Include reference inhibitors (e.g., donepezil for acetylcholinesterase, celecoxib for COX-II) .
  • Data normalization : Express results as % inhibition relative to vehicle-treated controls, with triplicate technical replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.